6-(Trifluoromethyl)-1H-pyrazolo[4,3-B]pyridine
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Overview
Description
Synthesis Analysis
Trifluoromethylpyridines (TFMPs) are synthesized through two main methods . One involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block . Among TFMP derivatives, 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF), which is used as a chemical intermediate for the synthesis of several crop-protection products, is in the highest demand .Molecular Structure Analysis
The molecular structure of TFMP derivatives is characterized by the presence of a fluorine atom and a pyridine in their structure . These are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Chemical Reactions Analysis
The chemical reactions involving TFMP derivatives generally involve the introduction of TFMP groups within the structures of other molecules . This is achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Physical And Chemical Properties Analysis
TFMP derivatives are characterized by the presence of a fluorine atom and a pyridine in their structure . These are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Scientific Research Applications
1. Agrochemical Industry
- Summary of Application : 6-(Trifluoromethyl)-1H-pyrazolo[4,3-B]pyridine (TFMP) and its derivatives are key structural motifs in active agrochemical ingredients. They are used in the protection of crops from pests .
- Methods of Application : The synthesis and applications of TFMP and its derivatives involve various methods, including an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine, and the assembly of pyridine from a trifluoromethyl-containing building block .
- Results or Outcomes : More than 20 new TFMP-containing agrochemicals have acquired ISO common names. The major use of TFMP derivatives is in the protection of crops from pests .
2. Pharmaceutical Industry
- Summary of Application : TFMP and its derivatives are also used in the pharmaceutical industry. Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval .
- Methods of Application : The methods of application are similar to those in the agrochemical industry, involving the synthesis of TFMP and its derivatives .
- Results or Outcomes : Several TFMP derivatives have been approved for use in the pharmaceutical and veterinary industries, and many candidates are currently undergoing clinical trials .
3. Treatment of Disorders Involving Elevated Plasma Blood Glucose
- Summary of Application : Compounds containing 6-(Trifluoromethyl)-1H-pyrazolo[4,3-B]pyridine have shown efficacy in reducing blood glucose, and may find application in the prevention and treatment of disorders involving elevated plasma blood glucose .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : The compounds were found to be effective in reducing blood glucose .
4. Antimicrobial Activity
- Summary of Application : Novel pyrazolo[3,4-b]pyridines bearing benzenesulfonamide and trifluoromethyl moieties have been synthesized and investigated for their antimicrobial activity .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : The results or outcomes of the study were not detailed in the source .
5. Antifungal Activities
- Summary of Application : Compounds containing 6-(Trifluoromethyl)-1H-pyrazolo[4,3-B]pyridine have shown efficacy in antifungal activities against several fungi including Botryosphaeria dothidea, Phompsis sp., Botrytis cinereal, Colletotrichum gloeosporioides, Pyricutaria oryzae, and Sclerotinia sclerotiorum .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : The compounds were found to be effective in antifungal activities .
6. Synthesis of Human 11β-Hydroxysteroid Dehydrogenase Type 1
- Summary of Application : 6-(Trifluoromethyl)pyridine-3-methanol, a derivative of 6-(Trifluoromethyl)-1H-pyrazolo[4,3-B]pyridine, is used in the synthesis of human 11β-hydroxysteroid dehydrogenase type 1 .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : The results or outcomes of the study were not detailed in the source .
7. Synthesis of Several Crop-Protection Products
- Summary of Application : 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF), a derivative of 6-(Trifluoromethyl)-1H-pyrazolo[4,3-B]pyridine, is used as a chemical intermediate for the synthesis of several crop-protection products .
- Methods of Application : Various methods of synthesizing 2,3,5-DCTF have been reported .
- Results or Outcomes : The results or outcomes of the study were not detailed in the source .
8. Superior Pest Control Properties
- Summary of Application : The presence of fluorine and pyridine structure in 6-(Trifluoromethyl)-1H-pyrazolo[4,3-B]pyridine result in its superior pest control properties when compared to traditional phenyl-containing insecticides .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : The results or outcomes of the study were not detailed in the source .
Future Directions
properties
IUPAC Name |
6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3N3/c8-7(9,10)4-1-5-6(11-2-4)3-12-13-5/h1-3H,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGALQMKADKNQON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1NN=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Trifluoromethyl)-1H-pyrazolo[4,3-B]pyridine |
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